molecular formula C22H23ClN4O3 B2591218 N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 933238-03-0

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B2591218
CAS No.: 933238-03-0
M. Wt: 426.9
InChI Key: HRYRDOVIBXUUTE-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the quinoxaline moiety: This step often involves a coupling reaction between the piperidine derivative and a quinoxaline derivative.

    Attachment of the 5-chloro-2,4-dimethoxyphenyl group: This can be done through a substitution reaction, where the chlorine atom on the phenyl ring is replaced by the piperidine-quinoxaline intermediate.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the quinoxaline moiety or the carbonyl group of the carboxamide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide derivatives: Compounds with similar structures but different substituents on the phenyl or quinoxaline rings.

    Other piperidine carboxamides: Compounds with different substituents on the piperidine ring or carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-11-20(30-2)18(10-15(19)23)26-22(28)14-6-5-9-27(13-14)21-12-24-16-7-3-4-8-17(16)25-21/h3-4,7-8,10-12,14H,5-6,9,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYRDOVIBXUUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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